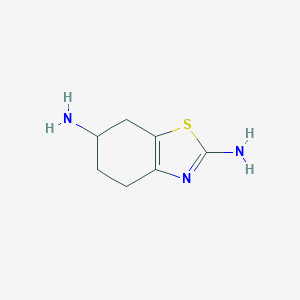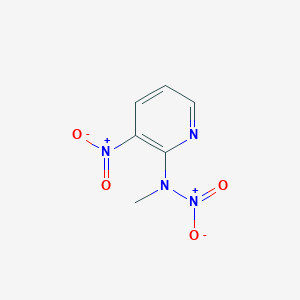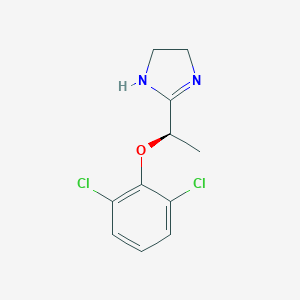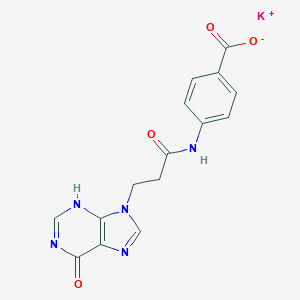![molecular formula C37H68O9Si3 B027127 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III CAS No. 159383-94-5](/img/structure/B27127.png)
2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III involves the deacylation and reacylation of baccatin III. Hydrogenation of baccatin III over platinum converts it to its hexahydro derivative. Deacylation of this as its 7-triethylsilyl derivative was achieved with methoxide ion, hydrolyzing the 10-acetate first, followed by the C-4 acetate and then the C-2 cyclohexylcarboxylate. This unexpected order of hydrolysis and the subsequent acetylation and acylation steps highlight the compound's unique reactivity profile (Samaranayake, Neidigh, & Kingston, 1993).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the reactivity and properties of the compound. The crystal structure of related compounds, such as 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, has been determined, showcasing strong intermolecular hydrogen bonds and noncovalent interactions between the molecules, water, and ethyl acetate. Such structural insights are fundamental to manipulating the compound for synthetic purposes (Wang, Li, & Li, 2015).
Chemical Reactions and Properties
Chemoselective debenzoylation of baccatin III derivatives, including the title compound, showcases the intricate chemical reactions it can undergo. The debenzoylation reaction followed by rapid intramolecular cleavage of the oxetane ring produces novel taxane structures with potential pharmacological activities. This chemoselectivity and the ability to undergo rearrangement under specific conditions are crucial for the synthesis of novel derivatives (Farina & Huang, 1992).
Wissenschaftliche Forschungsanwendungen
Synthese von Krebsmedikamenten
Die Verbindung ist ein wichtiges Zwischenprodukt bei der Biosynthese von Taxol , einem der effektivsten Krebsmedikamente der Welt, das häufig bei der Behandlung von Brust-, Lungen- und Eierstockkrebs eingesetzt wird .
Enzymreaktionsstudien
Die Verbindung wird in Studien von Enzymreaktionen verwendet. Beispielsweise katalysiert das Enzym BAPT die selektive 13-O-Acylierung von Baccatin III mit β-Phenylalanoyl-CoA als Acyldonor zur Bildung von N-Debenzoyl-2′-Desoxytaxol (β-Phenylalanyl-Baccatin III) .
Proteomforschung
Die Verbindung wird in der Proteomforschung verwendet . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen.
Synthetische Biologie
Die Verbindung wird in der synthetischen Biologie verwendet , die sich mit dem Entwurf und der Konstruktion neuer biologischer Teile, Geräte und Systeme oder der Neugestaltung bestehender natürlicher biologischer Systeme für nützliche Zwecke befasst.
Optimierung der Lieferkette
Die Verbindung wird zur Optimierung der Lieferkette für die Produktion von Taxol verwendet. Das Verständnis des biosynthetischen Wegs dieser Verbindung kann dazu beitragen, den Produktionsprozess zu optimieren und die Ausbeute von Taxol zu steigern .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O9Si3/c1-15-48(16-2,17-3)45-27-21-28-36(23-42-28,43-25(8)38)31-33(40)37(41)22-26(44-47(12,13)14)24(7)29(34(37,9)10)30(32(39)35(27,31)11)46-49(18-4,19-5)20-6/h26-28,30-31,33,40-41H,15-23H2,1-14H3/t26-,27-,28+,30+,31-,33-,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUXNZWUHWYAM-YFTSZZTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O9Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571118 | |
| Record name | (5beta,7beta,10beta,13alpha)-1,2-Dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159383-94-5 | |
| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6-bis[(triethylsilyl)oxy]-9-[(trimethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5beta,7beta,10beta,13alpha)-1,2-Dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)









![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)